2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-1-(1-methylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-6-3-8(6,9)7-4-10-11(2)5-7/h4-6H,3,9H2,1-2H3 |
InChI Key |
JPVKPTLFDDQSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CN(N=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Alternative routes employ reductive amination to form the cyclopropylamine. For instance, cyclopropanecarboxaldehyde derivatives react with ammonia or amines under catalytic hydrogenation.
Key Considerations :
- Steric Hindrance : Bulky substituents on the cyclopropane ring may require optimized conditions (e.g., elevated temperatures or specialized catalysts).
- Functional Group Protection : Pyrazole nitrogens may need protection during cyclopropanation to prevent undesired side reactions.
Pyrazole Derivative Synthesis and Substitution
The 1-methyl-1H-pyrazol-4-yl group is synthesized via nucleophilic substitution or coupling reactions .
Direct Methylation of Pyrazole
1-Methyl-1H-pyrazole is often prepared by methylating pyrazole-4-amine. For example:
- Methylation : Pyrazole-4-amine reacts with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaOH, K₂CO₃).
- Purification : Recrystallization or column chromatography yields the methylated product.
Example Protocol (Adapted from) :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pyrazole-4-amine + CH₃I, K₂CO₃, DMF, 80°C | 76% |
| 2 | Recrystallization (EtOH) | >95% |
Functionalization for Coupling
The pyrazole is further functionalized to enable coupling with the cyclopropylamine. Common strategies include:
- Borylation : Introduction of boronic acid groups for Suzuki-Miyaura coupling.
- Halogenation : Bromination or chlorination at the 4-position to facilitate nucleophilic substitution.
Coupling Reactions for Amine Linkage
The amine bond between cyclopropane and pyrazole is formed via amide coupling , Buchwald-Hartwig amination , or Suzuki-Miyaura cross-coupling .
Amide Coupling
This method is preferred for direct amine formation. For example:
- Activation : Cyclopropylamine is activated as a carbamate (e.g., with Boc-anhydride).
- Coupling : Reaction with 1-methylpyrazole-4-carboxylic acid using HATU/DIPEA.
General Procedure (Adapted from) :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclopropylamine + Boc₂O, DCM, rt | 85% |
| 2 | Boc-protected amine + HATU, DIPEA, DMF | 98% |
Palladium-Catalyzed Cross-Coupling
For aryl or heteroaryl linkages, Suzuki coupling is employed. A brominated pyrazole reacts with a cyclopropylboronic acid:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Bromopyrazole + Pd(PPh₃)₄, Na₂CO₃, dioxane | 70% |
Multistep Synthesis Pathways from Patents
Patents describe optimized routes for complex intermediates. For example, WO2015031562A1 outlines a three-step process:
- Ethylation : Introduce ethyl groups via alkylation.
- Borylation : Form diboron reagents for coupling.
- Cyclization : Finalize the cyclopropane structure.
Key Steps :
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Ethyl iodide, K₂CO₃, acetone | N-Ethylpyrrole |
| 2 | Pd(OAc)₂, tricyclohexylphosphine, THF | Diboron compound |
| 3 | H₂, Pd/C, EtOH | Cyclopropylamine |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Simmons-Smith | High stereoselectivity | Limited functional group tolerance | 60–80% |
| Reductive Amination | Scalable, cost-effective | Requires catalysts (e.g., Pd) | 70–90% |
| Amide Coupling | Direct amine formation | Sensitive to moisture | 85–98% |
| Suzuki-Miyaura | Broad substrate scope | Expensive catalysts | 65–75% |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling steps. For cyclopropanation, nonpolar solvents (e.g., diethyl ether) minimize side reactions.
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine with two analogs from the evidence: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (Compound A) and N-(2-methyl-1-(2-methyl-4',5'-dihydrospiro[indole-3,3'-pyrrol]-2'-yl)propyl)cyclopropanamine (Compound B).
Structural Features
Physicochemical and Spectroscopic Data
Key Differences and Implications
Synthetic Efficiency :
- Compound A’s low yield (17.9%) reflects challenges in copper-mediated cross-coupling, whereas Compound B’s near-quantitative yield highlights the efficiency of multicomponent reactions, albeit with diastereomer formation .
Spectroscopic Trends :
- The pyridine proton in Compound A (δ 8.87) contrasts with the target compound’s expected pyrazole protons (δ 7.5–8.0), suggesting distinct electronic environments .
Biological Activity
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C8H13N3
- Molecular Weight: 151.21 g/mol
- IUPAC Name: 2-methyl-1-(1-methylpyrazol-4-yl)cyclopropan-1-amine
- InChI Key: JPVKPTLFDDQSIE-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 2-methyl-1-(1-methylpyrazol-4-yl)cyclopropan-1-amine |
| InChI Key | JPVKPTLFDDQSIE-UHFFFAOYSA-N |
The biological activity of 2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-cyclopropylamine is primarily attributed to its interaction with various molecular targets. It is believed to inhibit enzymes by binding to their active sites, thus preventing substrate access. Additionally, it may modulate receptor activity, acting as either an agonist or antagonist, which influences several cellular pathways.
Anticholinesterase Activity
Research indicates that compounds with pyrazole moieties exhibit significant anticholinesterase activity, which is crucial for the development of treatments for Alzheimer's disease (AD). A study highlighted various pyrazole derivatives and their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the IC50 values of selected compounds:
| Compound No. | Chemical Structure | IC50 (AChE) µM | IC50 (BChE) µM |
|---|---|---|---|
| 1 | Structure 1 | 44.66–78.34 | 50.36–88.36 |
| 2 | Structure 2 | — | 0.20 |
| 3 | Structure 3 | — | 0.46 |
| 4 | Structure 4 | — | 0.42 |
| 5 | Structure 5 | 506–1022 | — |
These results suggest that modifications in the pyrazole structure can significantly impact enzyme inhibition efficacy, indicating a potential pathway for drug development targeting neurodegenerative diseases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of cyclopropylamines possess activity against various bacterial strains. The specific mechanisms are still under investigation, but it is hypothesized that the unique structural features of the compound contribute to its ability to disrupt microbial cell functions.
Case Study: Neuroprotective Activity
In a recent study, researchers synthesized a series of N-substituted pyrazole derivatives and evaluated their anti-cholinesterase activity. Among these, certain analogs showed promising results against AChE and BChE, suggesting that modifications in the substituents can enhance neuroprotective effects .
Drug Development Potential
The compound's unique properties make it a candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators. Its dual functionality from both the cyclopropylamine and pyrazole moieties allows for versatile applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
